Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate
Overview
Description
Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate (EHMT) is a small organic molecule composed of four carbon, five hydrogen, two oxygen, and one sulfur atom. The molecule has a unique chemical structure, which makes it a versatile compound with potential applications in a variety of scientific fields. It has been used in the synthesis of a variety of other organic molecules, and its mechanism of action as a catalyst in organic synthesis is well-understood. Additionally, EHMT has been studied for its biochemical and physiological effects, and its potential applications in lab experiments.
Scientific Research Applications
Synthetic Modifications
Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative of the thiazole group, has been synthetically modified using readily available materials. The synthesized derivatives were structurally confirmed through various spectral techniques. These modifications pave the way for further exploration and utilization of ethyl 4-hydroxy-2-methylthiazole-5-carboxylate in various scientific applications (Desai, Bhatt, & Joshi, 2019).
Antimicrobial Study
The antimicrobial activities of these synthesized derivatives were tested against various strains of bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes) and fungi (e.g., Candida albicans, Aspergillus niger, Aspergillus clavatus). The results suggest potential applications of these compounds in developing treatments or preventive solutions against microbial infections (Desai, Bhatt, & Joshi, 2019).
Fluorescent Probe Development
Colorimetric and Ratiometric Detection
Ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate has been designed and synthesized as a colorimetric and ratiometric fluorescent probe. This probe efficiently detects biothiols in physiological media, indicating its potential in analytical chemistry and diagnostics. The sensitivity and selectivity of this probe are noteworthy, making it suitable for rapid detection and bioimaging applications (Wang et al., 2017).
Selective Detection of Biothiols
Similarly, ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate was synthesized as a ratiometric fluorescent probe for the selective detection of cysteine (Cys) and homocysteine (Hcy), crucial biomolecules involved in physiological processes. This development is significant for its potential applications in analytical chemistry and diagnostics, owing to its simplicity, high selectivity, and structural advantages (Na et al., 2016).
properties
IUPAC Name |
ethyl 4-hydroxy-2-methyl-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-3-11-7(10)5-6(9)8-4(2)12-5/h9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSFQGYOGXKLQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401190107 | |
Record name | 5-Thiazolecarboxylic acid, 4-hydroxy-2-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401190107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20737-48-8 | |
Record name | 5-Thiazolecarboxylic acid, 4-hydroxy-2-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20737-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Thiazolecarboxylic acid, 4-hydroxy-2-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401190107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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